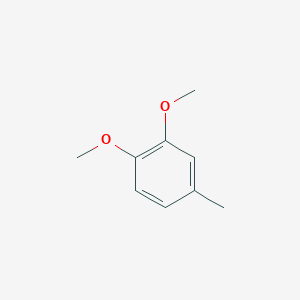

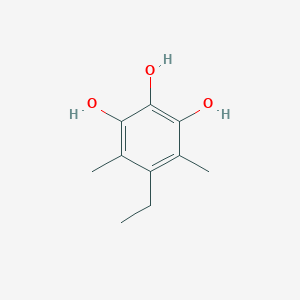

(E)-Ethyl 4,4-dimethoxybut-2-enoate

概要

説明

Synthesis Analysis

The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate and related compounds involves several key reactions, including hydrogenation, cycloaddition, and biohydrogenation processes. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate proceeds via sequential hydrogenation of CO and CC bonds, which is highly sensitive to the reaction temperature, yielding high enantioselectivity (Meng, Zhu, & Zhang, 2008). Another example is the regio- and stereospecific cycloaddition of metallo-azomethine ylides to ethyl (E)-4,4,4-trifluorobut-2-enoate, leading to the synthesis of substituted trifluoromethylpyrrolidines (Bonnet‐Delpon, Chennoufi, & Rock, 2010).

Molecular Structure Analysis

The molecular structure of derivatives of (E)-Ethyl 4,4-dimethoxybut-2-enoate has been elucidated using various techniques, including X-ray diffraction. The crystal structure of a related compound, 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo [8.8.0.02,7.013,18] octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, has been determined, revealing detailed insights into its geometric configuration (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Chemical Reactions and Properties

(E)-Ethyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including biohydrogenation by Saccharomyces cerevisiae, demonstrating the compound's versatility as a synthetic intermediate. The biohydrogenation process highlights its utility in preparing bifunctional chiral synthons, revealing its significance in organic synthesis (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).

Physical Properties Analysis

The physical properties of (E)-Ethyl 4,4-dimethoxybut-2-enoate and its derivatives, including solubility, melting point, and boiling point, are critical for their application in synthetic pathways. However, detailed studies specifically focusing on the physical properties of this compound were not directly found in the search, suggesting a gap in the literature that future research could address.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of (E)-Ethyl 4,4-dimethoxybut-2-enoate, play a crucial role in its applications in organic synthesis. For example, the synthesis and corrosion inhibition performance of a derivative, Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate, on carbon steel in pickling acids, demonstrate the compound's utility in applied chemistry fields (El-Lateef, Abdallah, & Ahmed, 2019).

科学的研究の応用

Biohydrogenation and Bifunctional Chiral Synthons

(E)-Ethyl 4,4-dimethoxybut-2-enoate has been involved in biohydrogenation processes using fermenting Saccharomyces cerevisiae (baker's yeast), indicating its utility in the preparation of useful bifunctional chiral synthons. The stereochemical aspects of this reaction highlight the selective substrate preferences of yeast, which prefer the (Z)-isomer of the compound for biohydrogenation. The study provides insights into the stereochemistry of biohydrogenation and the preparation of chiral compounds for various applications (Ferraboschi et al., 1987).

Cycloaddition and Trifluoromethylpyrrolidines

The compound has also been used in regio- and stereospecific cycloaddition with metallo-azomethine ylides, forming trifluoromethylpyrrolidines with excellent yields. This methodology underscores the compound's role in synthesizing various substituted trifluoromethylpyrrolidines, expanding its applications in chemical synthesis and potentially in the development of pharmaceuticals and other materials (Bonnet-Delpon et al., 2010).

Sequential Hydrogenation and Chiral Compounds

The sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has been achieved with high enantioselectivity. This process demonstrates the compound's potential in the synthesis of chiral compounds, with the hydrogenation proceeding via a sequential hydrogenation of CO and CC bonds. The resultant chiral compounds could find applications in various chemical and pharmaceutical processes (Meng et al., 2008).

Safety And Hazards

The safety and hazards associated with “(E)-Ethyl 4,4-dimethoxybut-2-enoate” are not known due to the lack of available research on this specific compound.

将来の方向性

The future directions for research on “(E)-Ethyl 4,4-dimethoxybut-2-enoate” could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and its potential applications.

Please note that the information provided here is based on the available research and may not be fully accurate or complete. Further research and experimentation are needed to confirm these findings.

特性

IUPAC Name |

ethyl (E)-4,4-dimethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFJKWVNTUKV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552473 | |

| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 4,4-dimethoxybut-2-enoate | |

CAS RN |

114736-25-3 | |

| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

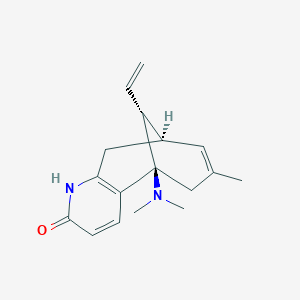

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)